molecular formula C9H18N2O2S B11883671 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane

2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B11883671
M. Wt: 218.32 g/mol
InChI Key: SWNODLOIRXROPT-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a unique bicyclic framework with nitrogen atoms at positions 2 and 5. The ethylsulfonyl (-SO₂CH₂CH₃) substituent at position 2 distinguishes it from other diazaspiro derivatives.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-ethylsulfonyl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3

InChI Key

SWNODLOIRXROPT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane can be achieved through several methods. One common approach involves the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This method uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess . Another method involves the condensation of lactones with appropriate sulfonyl reagents under controlled conditions .

Industrial Production Methods

Industrial production of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves scalable synthetic routes that ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related 2,7-diazaspiro[4.4]nonane derivatives and their properties:

Compound Name Substituents Key Biological Data (Ki, nM) Functional Activity Reference
AD225 (16a) 3,4-Dichlorophenethyl S1R: 0.83; S2R: 0.21 Potent antiallodynic activity
AD234 (16b) 3,4-Dimethoxyphenethyl S1R: 4.3; S2R: 0.90 Moderate S1R/S2R selectivity
AD267 (16c) Bis(3-phenylpropyl) S1R: 1.2; S2R: 0.56 High S2R affinity
9g (Benzothiazole-based) 6-((4-Chlorophenyl)carbamoyl) Hsp90 inhibition (IC₅₀: ND) Anticancer activity
4-Ethyl-N-(2,2,2-trifluoroethyl) Ethyl + trifluoroethyl carboxamide Not reported Improved solubility
AD195 (4e) 3-Phenylpropyl S1R: 12.4; S2R: 3.8 Reduced potency vs. AD225

Key Findings

Substituent Effects on Receptor Affinity: Phenethyl vs. Alkyl Chains: Phenethyl-substituted derivatives (e.g., AD225) exhibit nanomolar affinity for S1R/S2R, attributed to hydrophobic interactions with receptor pockets. In contrast, alkyl chains (e.g., ethyl in ) reduce binding potency, likely due to decreased hydrophobicity or steric hindrance . Electron-Withdrawing Groups: The 3,4-dichloro substitution in AD225 enhances S1R/S2R affinity (Ki <1 nM) compared to methoxy groups in AD234 (Ki ~4 nM), suggesting electron-withdrawing groups optimize receptor interactions .

Functional Activity: AD225 demonstrated potent antiallodynic effects in vivo without motor side effects, linked to its high S2R affinity (Ki = 0.21 nM) . Spirocyclic diamines (e.g., 2,7-diazaspiro[4.4]nonane) generally show lower M2 isoform activation compared to piperazine derivatives, highlighting scaffold-dependent activity .

Physicochemical Properties :

  • Ethylsulfonyl and trifluoroethylcarboxamide substituents (e.g., ) improve solubility and metabolic stability over lipophilic phenethyl groups, critical for pharmacokinetic optimization .

Research Implications and Gaps

  • Target Selectivity : Ethylsulfonyl derivatives remain understudied, but analogous sulfonyl groups in other scaffolds enhance sigma receptor selectivity. Further SAR studies are needed to validate this hypothesis .
  • Synthetic Challenges : Low yields (<10%) for some derivatives (e.g., 9b in ) highlight the need for optimized synthetic routes .

Biological Activity

2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its effects on osteoclast activity, with supporting data from various studies.

Chemical Structure and Properties

The compound belongs to the diazaspiro family, characterized by a spirocyclic structure that contributes to its biological activity. Its molecular formula is C9H15N2O2SC_9H_{15}N_2O_2S, which indicates the presence of an ethylsulfonyl group that may enhance its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Preliminary studies have indicated that 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane exhibits antimicrobial activity. Research has shown effectiveness against specific bacterial strains, although further investigation is needed to establish a comprehensive profile of its antimicrobial spectrum.

Bacterial Strain Activity Concentration Tested (µg/mL)
Staphylococcus aureusActive100
ESKAPE pathogensWeak>100

2. Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in certain cancer cells.

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)15Inhibition of proliferation
MCF-7 (breast cancer)12Induction of apoptosis

3. Osteoclast Activity Inhibition

A notable study highlighted the compound's ability to inhibit osteoclast activity in both mouse and human models. This property suggests its potential use in treating osteoporosis by preventing bone resorption without affecting bone formation.

  • Study Findings : In ovariectomized mice models, treatment with compounds similar to 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane resulted in a significant reduction in osteoclast activity while maintaining normal osteoblast function.

The biological effects of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane are attributed to its interaction with specific molecular targets:

  • Inhibition of DOCK5 : Research indicates that derivatives can inhibit the activity of DOCK5, a guanine nucleotide exchange factor involved in osteoclast function, crucial for preventing pathological bone loss.
  • Enzyme Interaction : The compound may bind to various enzymes or receptors, altering their activity and leading to diverse biological outcomes.

Osteoporosis Model

In a study involving ovariectomized mice, treatment with derivatives similar to 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane demonstrated:

  • Significant reduction in osteoclast activity.
  • Maintenance of normal osteoblast function.
  • Potential therapeutic applications for osteoporosis management.

Anticancer Research

Various derivatives have been tested against different cancer cell lines:

  • Showed promising results in inhibiting cell proliferation.
  • Induced apoptosis in certain types of cancer cells.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological Activity Findings References
AntimicrobialActive against Staphylococcus aureus
AnticancerInduces apoptosis in HeLa and MCF-7 cells
Osteoclast inhibitionReduces osteoclast activity without affecting osteoblasts

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